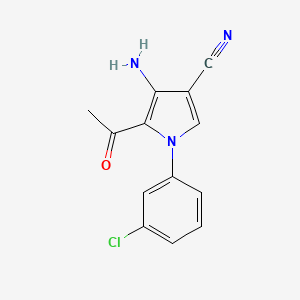

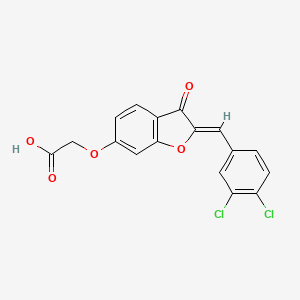

5-乙酰基-4-氨基-1-(3-氯苯基)吡咯-3-羧腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to "5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile", typically involves multistep organic reactions. For instance, Gewald synthesis has been employed to create novel thiophene derivatives, which can be related to the process of synthesizing pyrrole derivatives by involving the condensation of ketones, malononitrile, and sulfur in the presence of a base (Khalifa & Algothami, 2020). Additionally, the ultrasound-mediated synthesis approach has been reported for the rapid and environmentally friendly synthesis of complex pyrrole derivatives, highlighting the versatility of synthesis techniques for such compounds (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. The specific substituents attached to the pyrrole core, such as acetyl, amino, and carbonitrile groups, significantly influence the electronic and steric properties of the molecule. Structural analysis often employs spectroscopic methods, including NMR and IR spectroscopy, to elucidate the arrangement of atoms and the nature of functional groups within the molecule (Petrova et al., 2023).

Chemical Reactions and Properties

Pyrrole derivatives undergo a range of chemical reactions, influenced by their functional groups. For example, reactions involving the amino group can lead to the formation of Schiff bases, while the acetyl group can participate in nucleophilic acyl substitution reactions. The presence of a carbonitrile group opens pathways for nucleophilic addition reactions. The versatility in chemical reactivity allows for the synthesis of a wide array of further derivatives with varied biological and chemical properties (Bergner et al., 2009).

Physical Properties Analysis

The physical properties of "5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile" and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and the intermolecular forces present. For instance, the crystalline structure can be elucidated using X-ray crystallography, revealing the molecular packing and the presence of hydrogen bonding or other intermolecular interactions (Macías et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives are defined by their reactivity towards various chemical agents. This includes their behavior in acidic or basic environments, their oxidation and reduction potentials, and their reactivity towards electrophiles and nucleophiles. Such properties are critical for the development of new materials, drugs, and other functional molecules. Studies on the reactivity of similar compounds have provided insights into their potential applications and the mechanisms underlying their chemical transformations (Dotsenko et al., 2020).

科学研究应用

合成和新化合物的抗真菌活性:一项研究专注于合成含有融合的1,2,4-三嗪基团的新化合物,包括类似于5-乙酰基-4-氨基-1-(3-氯苯基)吡咯-3-碳腈的衍生物。这些化合物显示出潜在的抗真菌活性,表明它们在开发抗真菌药物方面的用途(Ibrahim et al., 2008)。

结构行为和阴离子结合:另一项研究合成了新的吡咯-2,5-二酰胺裂缝与硝基苯衍生物,显示出在氟化物存在时去质子化时颜色变化。这项研究突出了该化合物在开发特定化学反应的传感器或指示剂方面的潜力(Camiolo et al., 2003)。

生物活性支架的合成:关于吡咯并[2,3-b]吡啶支架的研究,包括类似化合物,展示了它们在生物应用中的潜力。这些支架已被充分表征,并显示出作为生物活性化合物的有希望的结果(Sroor, 2019)。

抗菌、抗真菌活性和细胞毒性:一项研究合成了吡唑并[1,5-a]嘧啶,重点关注它们对抗菌、抗真菌活性以及对癌细胞的细胞毒性。类似于5-乙酰基-4-氨基-1-(3-氯苯基)吡咯-3-碳腈的化合物被用作中间体,表明它们在开发潜在治疗剂方面的作用(Al-Adiwish et al., 2017)。

属性

IUPAC Name |

5-acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c1-8(18)13-12(16)9(6-15)7-17(13)11-4-2-3-10(14)5-11/h2-5,7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPACMQFOWNOFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CN1C2=CC(=CC=C2)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetyl-4-amino-1-(3-chlorophenyl)pyrrole-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)

![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)

![3-(4-chlorophenyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2495186.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)